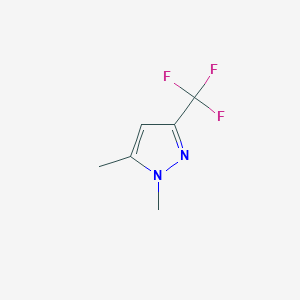

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Description

The exact mass of the compound 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTRXZPAYGKNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508791 | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79080-31-2 | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Authored by a Senior Application Scientist

Foreword: The Significance of Trifluoromethylated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5] The strategic introduction of a trifluoromethyl (CF₃) group into the pyrazole scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of these molecules.[6][7] This makes 3-(trifluoromethyl)-1H-pyrazoles a "privileged structural scaffold" for the development of novel pharmaceuticals and agrochemicals.[8]

This guide provides a comprehensive overview of the synthesis and characterization of a key building block within this chemical class: 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole . This compound serves as a crucial intermediate for constructing more complex and functionally diverse molecules, particularly in the realms of drug discovery and crop protection.[9] We will delve into the synthetic rationale, provide a detailed experimental protocol, and outline the analytical methodologies required to ensure the compound's structural integrity and purity.

Part 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

The synthesis of substituted pyrazoles is most classically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In the case of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, the primary challenge lies in controlling the regioselectivity of the reaction. The use of an unsymmetrical hydrazine, such as methylhydrazine, can potentially lead to the formation of two regioisomers: the desired 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and the isomeric 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole.

A common and effective strategy involves the reaction of 4,4,4-trifluoro-1-(methyl)-1,3-butanedione with methylhydrazine. The reaction conditions, particularly the pH and solvent, can be optimized to favor the formation of the desired 1,5-dimethyl isomer.

Synthetic Pathway Overview

The following diagram illustrates the general synthetic route for the preparation of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.

Caption: Synthetic route for 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

4,4,4-Trifluoro-1-(methyl)-1,3-butanedione

-

Methylhydrazine

-

Ethanol (anhydrous)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4,4-trifluoro-1-(methyl)-1,3-butanedione (1 equivalent) in anhydrous ethanol (10 volumes).

-

Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the solution. The acidic environment helps to protonate the carbonyl group, making it more susceptible to nucleophilic attack.

-

Addition of Hydrazine: While stirring, slowly add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed. The slight excess of methylhydrazine ensures the complete consumption of the diketone.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: The crude product, which may contain the isomeric impurity, is purified by fractional distillation under reduced pressure to yield pure 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as a colorless oil.

Part 2: Characterization of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed.

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of the synthesized product.

Caption: Workflow for the characterization of the final product.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

| Analysis | Expected Chemical Shift (δ) / ppm | Inferred Structure |

| ¹H NMR | ~ 6.2 (s, 1H) | Pyrazole ring C4-H |

| ~ 3.8 (s, 3H) | N-CH₃ | |

| ~ 2.3 (s, 3H) | C5-CH₃ | |

| ¹³C NMR | ~ 148 (q) | C3 (coupled to F) |

| ~ 140 | C5 | |

| ~ 122 (q) | CF₃ (coupled to F) | |

| ~ 105 | C4 | |

| ~ 37 | N-CH₃ | |

| ~ 12 | C5-CH₃ | |

| ¹⁹F NMR | ~ -62 (s) | CF₃ |

Note: The exact chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3000-2850 | C-H stretch | Methyl groups |

| ~1600 | C=N stretch | Pyrazole ring |

| 1300-1100 | C-F stretch | Trifluoromethyl group |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Elemental Analysis

Elemental analysis provides the percentage composition of each element in the molecule, which is a key indicator of purity.

| Element | Theoretical % |

| Carbon (C) | 43.91 |

| Hydrogen (H) | 4.30 |

| Fluorine (F) | 34.72 |

| Nitrogen (N) | 17.07 |

Conclusion

The synthesis and characterization of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole are well-established processes that provide access to a valuable chemical intermediate. The methodologies outlined in this guide, from the regioselective cyclocondensation to the comprehensive spectroscopic analysis, represent a robust framework for researchers in medicinal and agricultural chemistry. The reliable production of this building block is a critical first step in the discovery and development of novel, high-value chemical entities.

References

-

Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 11(48), 30277-30291. Available from: [Link]

-

Yuan, Z., et al. (2023). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 21(12), 2568-2572. Available from: [Link]

-

Sokolov, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2465-2470. Available from: [Link]

-

Ji, G., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Chemical Communications, 50(33), 4361-4363. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. Available from: [Link]

-

Sokolov, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2465-2470. Available from: [Link]

-

Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Available from: [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017). Google Patents.

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(14), 3209. Available from: [Link]

-

PubChem. (n.d.). 1,5-dimethyl-3-(trifluoromethyl)pyrazole. Available from: [Link]

-

MySkinRecipes. (n.d.). 1,5-Dimethyl-3-Trifluoromethyl-1H-Pyrazole. Available from: [Link]

-

Reddy, V. P., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available from: [Link]

-

Miles, C. E., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (n.d.). ChemRxiv. Available from: [Link]

-

SpectraBase. (n.d.). 1-methyl-3-(trifluoromethyl)pyrazol-5-ol, 2,4-dichlorobenzenesulfonate. Available from: [Link]

-

SpectraBase. (n.d.). 4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide. Available from: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. Available from: [Link]

-

Sharma, V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(19), 5033-5044. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

Khanye, S. D., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

-

ResearchGate. (n.d.). Design of novel 1,5-diaryl-3-(trifluoromethyl)pyrazoles. Available from: [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Available from: [Link]

-

Thirusharwin, S., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940. Available from: [Link]

-

Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Available from: [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,5-Dimethyl-3-Trifluoromethyl-1H-Pyrazole [myskinrecipes.com]

- 10. PubChemLite - 1,5-dimethyl-3-(trifluoromethyl)pyrazole (C6H7F3N2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Physicochemical Properties of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern chemical research. The incorporation of a trifluoromethyl (CF₃) group and two methyl groups onto the pyrazole scaffold imparts a unique combination of properties, including enhanced metabolic stability, lipophilicity, and thermal stability, making it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1][2][3] This document consolidates available data on its core properties, details authoritative experimental protocols for their determination, and explores the scientific rationale behind its application. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in work with fluorinated heterocyclic compounds.

Introduction

1.1 The Significance of Fluorinated Pyrazoles in Modern Chemistry

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide spectrum of biological activities that have led to their extensive use in medicine and agriculture.[4][5] The strategic introduction of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, dramatically enhances the pharmacological and physicochemical profile of the parent molecule.[1] The high electronegativity and lipophilicity of the CF₃ group can improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins, making these analogues highly sought after in drug design and crop protection.[1][6]

1.2 Profile of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole: A Key Intermediate

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 79080-31-2) is a functionalized pyrazole derivative of significant interest.[3] Its structure combines the stable pyrazole core with a lipophilic trifluoromethyl group at the 3-position and methyl groups at the 1 and 5-positions. This specific arrangement influences its reactivity and physical properties, making it a crucial intermediate for the synthesis of modern fungicides, insecticides, and bioactive molecules for pharmaceutical research.[2] The fluorinated structure enhances bioavailability and resistance to metabolic degradation, rendering its derivatives potent and effective in their respective applications.[2]

Core Physicochemical Profile

The fundamental properties of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole define its behavior in chemical and biological systems.

Caption: Molecular Structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.

Table 1: Core Physicochemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,5-dimethyl-3-(trifluoromethyl)pyrazole | [7] |

| CAS Number | 79080-31-2 | [3] |

| Molecular Formula | C₆H₇F₃N₂ | [2][3] |

| Molecular Weight | 164.13 g/mol | [2][3][8] |

| Appearance | Data not available; likely a liquid or low-melting solid. | - |

| Melting Point | Data not available for this specific isomer. | - |

| Boiling Point | Data not available for this specific isomer. | - |

| Density | Data not available for this specific isomer. | - |

In-Depth Physicochemical Analysis

3.1 Solubility and Lipophilicity (LogP)

The solubility profile is critical for predicting a compound's behavior in both reaction media and biological systems. While pyrazole itself has limited solubility in water, it is more soluble in organic solvents like ethanol and acetone.[9] The introduction of two methyl groups and, most significantly, the highly lipophilic trifluoromethyl group, is expected to decrease its aqueous solubility and increase its solubility in non-polar organic solvents.

The partition coefficient (LogP) is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The CF₃ group is known to substantially increase the LogP value, enhancing lipophilicity.[1] This property is advantageous for crossing biological membranes, a crucial factor for bioavailability in both pharmaceutical and agrochemical applications.

3.2 Acidity and Basicity (pKa)

The pyrazole ring contains two nitrogen atoms, one of which is basic. However, the trifluoromethyl group is a potent electron-withdrawing group, which significantly reduces the basicity of the pyrazole N-H proton (lowers the pKa of the conjugate acid) compared to non-fluorinated analogues.[1] For the N-methylated title compound, this effect reduces the electron density of the pyrazole ring system. For the related compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole, a predicted pKa of -0.71 suggests it is a very weak base.[10] This property is crucial for understanding the molecule's ionization state at physiological pH, which influences its interactions with biological targets.

3.3 Thermal Stability

The pyrazole ring is an aromatic heterocycle, which confers significant thermal stability. The presence of the trifluoromethyl group further enhances this stability.[3] Studies on related energetic pyrazoles using Density Functional Theory (DFT) have shown that the pyrazole moiety is robust, though decomposition pathways can be influenced by substituents.[11][12] High thermal stability is advantageous for synthesis, purification (e.g., distillation), and long-term storage of the compound.

Spectroscopic and Structural Characterization

Definitive characterization relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected profile can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the two distinct methyl groups (N-CH₃ and C-CH₃) and a singlet for the proton on the pyrazole ring.

-

¹³C NMR: Signals corresponding to the two methyl carbons, the carbons of the pyrazole ring, and the carbon of the CF₃ group (which would appear as a quartet due to C-F coupling) would be expected.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group would be the most prominent feature.

-

-

Mass Spectrometry (MS): Electron ionization would likely show a strong molecular ion peak (M⁺) at m/z 164. Key fragmentation patterns would involve the loss of methyl groups or parts of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching from the methyl groups, C=N and C=C stretching from the pyrazole ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Synthesis and Chemical Reactivity

5.1 Regioselective Synthesis Strategies

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a common strategy would involve the reaction of a trifluoromethyl-containing β-diketone with methylhydrazine. The challenge in such syntheses is controlling the regioselectivity to obtain the desired 1,5-disubstituted-3-trifluoromethyl isomer over other possible isomers.[3] The electronic properties of the trifluoromethyl group play a significant role in directing the cyclization.[3]

Caption: Generalized regioselective synthesis workflow for the target pyrazole.

Applications in Scientific Research

The unique physicochemical properties of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole make it a versatile tool in applied chemistry.

6.1 Role in Agrochemical Development

This compound is a key intermediate in the synthesis of advanced fungicides and insecticides.[2] The trifluoromethyl group often acts as a stable lipophilic element that enhances the efficacy and penetration of the active ingredient into the target pest or fungus, while the pyrazole core is a common pharmacophore in many commercial pesticides.[13]

6.2 Utility as a Building Block in Medicinal Chemistry

In drug discovery, pyrazole derivatives are explored for a vast range of therapeutic targets, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4][14] The title compound serves as a valuable starting material for creating more complex molecules. Its enhanced metabolic stability and ability to improve binding selectivity make it an attractive scaffold for designing novel drug candidates with improved pharmacokinetic profiles.[2][6]

Experimental Methodologies

The accurate determination of physicochemical properties is paramount for quality control, regulatory submission, and predictive modeling.

7.1 Protocol for Melting Point Determination

-

Causality: The melting point is a primary indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is indicative of high purity.[1] This method relies on the precise determination of the temperature at which the solid-to-liquid phase transition occurs.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the crystalline solid to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a sealed-end capillary tube to a height of 2-3 mm. Proper packing prevents air pockets and ensures accurate measurement.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation & Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid particle melts. The melting range is reported as T₁ - T₂.

-

Caption: Self-validating workflow for melting point determination.

7.2 Protocol for LogP Determination (Shake-Flask Method)

-

Causality: This is the gold-standard method for measuring lipophilicity. It directly quantifies the partitioning of a compound between a non-polar solvent (n-octanol) and a polar solvent (water), mimicking its distribution between lipidic and aqueous environments in the body.

-

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This ensures thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol at a known concentration. The concentration should be chosen to be within the linear detection range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning. Centrifuge the mixture to achieve a clean separation of the two phases.

-

Analysis: Carefully remove an aliquot from each phase (n-octanol and water). Determine the concentration of the compound in each phase using a calibrated analytical method.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

-

7.3 Protocol for Spectroscopic Analysis (NMR)

-

Causality: NMR spectroscopy provides unambiguous structural elucidation by probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F). The choice of a deuterated solvent is critical to avoid overwhelming solvent signals in ¹H NMR.[15]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse programs. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign the signals to the specific atoms in the molecular structure.

-

Conclusion

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant industrial and academic importance. Its physicochemical properties, largely dictated by the trifluoromethyl group, include enhanced lipophilicity and metabolic stability, which are highly desirable in the fields of agrochemistry and medicinal chemistry. While some specific experimental data for this isomer remains to be published, its profile can be reliably inferred from related structures and foundational chemical principles. The experimental protocols detailed herein provide a robust framework for researchers to characterize this and similar compounds, ensuring data integrity and facilitating the development of novel, high-performance chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,5-Dimethyl-3-Trifluoromethyl-1H-Pyrazole [myskinrecipes.com]

- 3. Buy 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | 79080-31-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - 1,5-dimethyl-3-(trifluoromethyl)pyrazole (C6H7F3N2) [pubchemlite.lcsb.uni.lu]

- 8. 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE CAS#: 154471-65-5 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]

- 13. Page loading... [guidechem.com]

- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the spectroscopic characteristics of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. By understanding its unique spectral signature, researchers can effectively identify and characterize this molecule, ensuring its purity and structural integrity in various applications.

Molecular Structure and Overview

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 79080-31-2) possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with a methyl group at the N-1 position, another methyl group at the C-5 position, and a trifluoromethyl group at the C-3 position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyrazole ring, which is reflected in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole by providing information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.2 | s | 1H | H-4 |

| ~3.8 | s | 3H | N-CH₃ |

| ~2.3 | s | 3H | C-CH₃ |

Interpretation:

-

H-4 Proton: The lone proton on the pyrazole ring at the C-4 position is expected to appear as a singlet at approximately 6.2 ppm. Its chemical shift is influenced by the aromaticity of the ring and the electronic effects of the adjacent substituents.

-

N-CH₃ Protons: The three protons of the methyl group attached to the N-1 nitrogen are predicted to resonate as a singlet around 3.8 ppm.

-

C-CH₃ Protons: The three protons of the methyl group at the C-5 position are expected to appear as a singlet at approximately 2.3 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence for ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~148 | q, ¹JCF ≈ 270 Hz | CF₃ |

| ~145 | q, ²JCCF ≈ 38 Hz | C-3 |

| ~140 | s | C-5 |

| ~105 | s | C-4 |

| ~35 | s | N-CH₃ |

| ~12 | s | C-CH₃ |

Interpretation:

-

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group is expected to appear at a downfield chemical shift of around 148 ppm and will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

C-3 Carbon: The C-3 carbon, directly attached to the CF₃ group, will also be a quartet due to two-bond coupling with the fluorine atoms (²JCCF) and is predicted to be around 145 ppm.

-

C-5 and C-4 Carbons: The other two carbons of the pyrazole ring are expected at approximately 140 ppm (C-5) and 105 ppm (C-4).

-

Methyl Carbons: The N-CH₃ and C-CH₃ carbons are predicted to appear in the upfield region of the spectrum, around 35 ppm and 12 ppm, respectively.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Data Processing: Process the data with a Fourier transform, phasing, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum is a simple yet informative tool for confirming the presence of the trifluoromethyl group.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -62 | s | CF₃ |

Interpretation:

-

CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single sharp singlet in the ¹⁹F NMR spectrum at a chemical shift of approximately -62 ppm, relative to an external standard such as CFCl₃.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: Utilize a 470 MHz NMR spectrometer equipped for ¹⁹F detection.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence without proton decoupling.

-

Data Processing: Process the data with a Fourier transform and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3100 | Medium | C-H stretching (aromatic and aliphatic) |

| 1500-1600 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

| 1100-1300 | Strong | C-F stretching (CF₃ group) |

| 700-900 | Medium-Strong | C-H bending (out-of-plane) |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic C-H of the pyrazole ring and the aliphatic C-H of the methyl groups.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole ring will give rise to absorptions in the 1500-1600 cm⁻¹ region.

-

C-F Stretching: The most prominent feature will be the strong absorption bands in the 1100-1300 cm⁻¹ range, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 149 | Medium | [M - CH₃]⁺ |

| 95 | High | [M - CF₃]⁺ |

| 69 | Medium | [CF₃]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z = 164, corresponding to the molecular weight of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (C₆H₇F₃N₂).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methyl group ([M - CH₃]⁺ at m/z 149) and the loss of the trifluoromethyl group ([M - CF₃]⁺ at m/z 95). The trifluoromethyl cation itself may also be observed at m/z 69.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph for volatile samples.

-

Ionization: Use electron ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Molecular Structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Caption: Molecular structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of the target compound.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

A Technical Guide to the Crystal Structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth examination of the synthesis, single-crystal X-ray diffraction (SC-XRD) analysis, and structural characteristics of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity.[1][2][3] This document outlines the critical interplay between molecular design, synthetic strategy, and the resulting solid-state architecture. We explore the causal relationships behind experimental choices in synthesis and crystal growth, detail the workflow for crystallographic analysis, and interpret the supramolecular assemblies governed by weak intermolecular forces. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage a structural understanding of these compounds for rational design and application.

Introduction: The Strategic Importance of Trifluoromethylated Pyrazoles

The pyrazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous bioactive agents and pharmaceuticals.[4] Its utility is derived from its aromatic nature, capacity to act as both a hydrogen bond donor and acceptor, and its synthetic versatility. When functionalized, the properties of the pyrazole core can be finely tuned to optimize interactions with biological targets and improve pharmacokinetic profiles.[1]

The introduction of a trifluoromethyl (-CF3) group at the 3-position is a key strategic modification in medicinal chemistry.[5] This is due to several influential properties of the -CF3 group:

-

High Electronegativity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the acidity of nearby protons and the overall electronic distribution of the pyrazole ring.[1]

-

Increased Lipophilicity: The -CF3 group enhances a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to permeate biological membranes.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, a crucial factor in extending the half-life of a drug candidate.[1]

-

Steric Influence: It can serve as a bioisostere for other groups, like a chlorine atom, influencing molecular conformation and binding interactions.[1]

The methylation at the N1 and C5 positions further refines the molecule's properties by blocking tautomerization and providing specific steric and electronic features. Understanding the precise three-dimensional arrangement of these derivatives in the solid state through single-crystal X-ray diffraction is paramount, as crystal packing and intermolecular interactions dictate critical material properties such as solubility, stability, and bioavailability—a phenomenon of immense importance in pharmaceutical development.[6]

Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

The synthesis of N-substituted pyrazoles is a well-established field, with the most common route involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target scaffold, 1,1,1-trifluoro-2,4-pentanedione serves as the key starting material.

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by cyclization and dehydration to yield the pyrazole ring. The subsequent N-alkylation is typically achieved using a methylating agent. This foundational approach ensures high yields and regioselective control, which is essential for obtaining pure compounds suitable for crystallization.

Workflow for Synthesis and Structural Analysis

The overall process, from chemical synthesis to the final crystallographic data, follows a systematic and validated workflow. This ensures reproducibility and high-quality results.

Caption: General workflow from synthesis to final crystal structure.

Principles of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid. The process relies on the diffraction of X-rays by the electron clouds of the atoms arranged in an ordered, repeating lattice.

-

Crystal Selection and Mounting: A high-quality, single crystal devoid of significant defects is selected under a microscope. It is mounted on a specialized loop, often in cryo-oil, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.[7] This low temperature minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[7][8] The crystal is rotated through a series of angles, and the positions and intensities of the diffracted X-ray spots are recorded by a detector.[7]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods (structure solution, often with programs like SHELXS or SHELXT).[7] This initial model is then refined against the experimental data using a least-squares method (e.g., with SHELXL), which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[7][9] The final output is a crystallographic information file (CIF) containing all the atomic coordinates and structural parameters.[7]

Crystallographic Analysis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole Derivatives

The solid-state structure of these derivatives is dictated by a balance of steric demands and a hierarchy of non-covalent interactions. Analysis of the crystal packing reveals key supramolecular synthons that define the overall architecture.

Molecular Geometry

The core 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole ring is expected to be largely planar. The bond lengths and angles within the pyrazole ring are generally unexceptional and consistent with those of other pyrazole derivatives.[4] The C-F bond lengths of the trifluoromethyl group and the tetrahedral geometry around its carbon atom are standard.

Intermolecular Interactions and Crystal Packing

The absence of classical hydrogen bond donors (like N-H) means that the crystal packing is primarily governed by weaker intermolecular forces. The trifluoromethyl group plays a dominant role here.

-

C—H···F Hydrogen Bonds: The fluorine atoms of the -CF3 group are weak hydrogen bond acceptors. They frequently engage in C—H···F interactions with methyl groups or aromatic C-H groups of neighboring molecules.[4] These interactions, though weak, are numerous and directional, acting as a form of "Teflon-like" Velcro that guides the assembly of molecules into layers or chains.

-

π–π Stacking: The aromatic pyrazole rings of adjacent molecules can stack upon one another. These interactions are influenced by the substituents; the electron-withdrawing -CF3 group polarizes the ring, potentially favoring offset or slipped-stacking arrangements to minimize electrostatic repulsion.

-

Van der Waals Forces: Dispersion forces provide a significant contribution to the overall lattice energy, ensuring efficient space-filling in the crystal.

These competing interactions can sometimes lead to the formation of different crystal forms, a phenomenon known as polymorphism, which is of critical concern in the pharmaceutical industry.[6]

Caption: Supramolecular assembly via C-H···F and π-π interactions.

Experimental Protocol: A Representative Case Study

This section provides a validated, step-by-step methodology for the synthesis, crystallization, and structural analysis of a representative 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivative.

Part A: Synthesis

-

Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol (10 mL) in a round-bottom flask, add methylhydrazine (1.05 eq) dropwise at 0 °C.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the pure compound.

Part B: Crystal Growth

-

Solvent Selection: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of ethyl acetate and hexane.[4]

-

Slow Evaporation: Transfer the solution to a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Colorless, prismatic crystals suitable for X-ray analysis should form over several days.[4]

Part C: Single-Crystal X-ray Diffraction

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., STOE IPDS II or Bruker APEX) equipped with a Mo Kα radiation source (λ = 0.71073 Å).[8] Data is collected at 100 K to minimize thermal motion.[7]

-

Structure Solution: The structure is solved using intrinsic phasing methods (e.g., SHELXT).[7]

-

Refinement: The model is refined by a full-matrix least-squares procedure on F² using a program like SHELXL.[9] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

Data Validation: The final model is validated using standard crystallographic checks. The quality of the structure is assessed by parameters like the R-factor (R1) and weighted R-factor (wR2).

Representative Crystallographic Data

The following table summarizes typical crystallographic data obtained for a derivative within this class.

| Parameter | Value | Significance |

| Chemical Formula | C6H7F3N2 | Defines the elemental composition of the molecule. |

| Formula Weight | 164.13 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the geometry of the unit cell.[10] |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the crystal.[11] |

| a, b, c (Å) | a = 8.12, b = 10.55, c = 9.45 | The lengths of the unit cell edges. |

| α, β, γ (°) | α = 90, β = 109.5, γ = 90 | The angles between the unit cell edges. |

| Volume (ų) | 762.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Temperature (K) | 100(2) K | Low temperature used to reduce atomic vibration.[7] |

| Final R1 [I > 2σ(I)] | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| wR2 (all data) | < 0.15 | A weighted measure of agreement for all collected data. |

Conclusion

The structural elucidation of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives via single-crystal X-ray diffraction provides indispensable insights into their solid-state behavior. The trifluoromethyl group is not merely a substituent but a powerful modulator of crystal packing, guiding the formation of supramolecular architectures through a network of weak C—H···F interactions. A thorough understanding of these structural principles, gained through the systematic application of synthesis and advanced crystallographic techniques, is fundamental for the rational design of new pharmaceuticals and functional materials with tailored properties. This guide serves as a foundational resource, bridging the gap between molecular synthesis and solid-state characterization for this important class of heterocyclic compounds.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 7. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 8. Single Crystal X-ray Diffraction facility [squ.edu.om]

- 9. researchgate.net [researchgate.net]

- 10. Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

Quantum chemical studies of trifluoromethylpyrazole isomers

An In-depth Technical Guide to Quantum Chemical Studies of Trifluoromethylpyrazole Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

Trifluoromethyl-substituted pyrazoles are privileged scaffolds in medicinal chemistry, lauded for the profound impact of the trifluoromethyl (CF3) group on molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The precise positioning of the CF3 group gives rise to distinct regioisomers, primarily 3-(trifluoromethyl)pyrazole and 5-(trifluoromethyl)pyrazole, each with unique electronic and steric profiles that dictate their biological activity. This guide provides a comprehensive exploration of how quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to elucidate the structural, electronic, and energetic landscapes of these isomers. We will dissect the theoretical underpinnings, present validated computational protocols, and connect theoretical predictions to practical applications in drug development, offering researchers a robust framework for in silico investigation.

The Strategic Importance of the Trifluoromethyl Group in Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in many therapeutic agents, including COX-2 inhibitors like Celecoxib.[3] Its planar, electron-rich structure is amenable to diverse chemical modifications.[3] The introduction of a CF3 group is a strategic choice in molecular design for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can increase the half-life of a drug candidate.[2]

-

Enhanced Lipophilicity: The CF3 group is one of the most lipophilic substituents used in drug design, which can improve a molecule's ability to cross cell membranes.[2]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety significantly alters the electronic properties of the pyrazole ring, influencing the pKa of the N-H proton and affecting hydrogen bonding capabilities.[2]

-

Binding Affinity: The unique steric and electronic nature of the CF3 group can lead to favorable interactions within the binding pockets of target proteins, enhancing potency and selectivity.[1]

Given these advantages, understanding the subtle yet critical differences between trifluoromethylpyrazole isomers is paramount for rational drug design. Quantum chemical studies provide a predictive, atom-level lens through which to view and compare these isomers before committing to costly and time-consuming synthesis.

Foundational Theory: Density Functional Theory (DFT) in Practice

Quantum chemical calculations have become indispensable for predicting a wide array of molecular properties.[4] Among the available methods, DFT strikes an optimal balance between computational cost and accuracy, making it the workhorse for studies on molecules of pharmaceutical interest.[4][5]

The core principle of DFT is to determine the electronic energy of a molecule based on its electron density, rather than a complex many-electron wavefunction. The accuracy of a DFT calculation hinges on two key choices:

-

The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. The choice of functional is critical. For pyrazole systems, hybrid functionals like B3LYP are widely used and provide excellent results for geometry and electronic properties.[6][7] For systems where non-covalent interactions or dispersion forces are important, functionals like M06-2X are often preferred.[8]

-

The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed as they provide a flexible description of electron distribution, including diffuse functions (the + symbols) for lone pairs and polarization functions (d,p) for non-spherical electron clouds.[8][9]

Isomerism and Tautomeric Stability

Trifluoromethylpyrazoles exist as distinct regioisomers (e.g., 3-CF3 and 5-CF3) and can also exhibit tautomerism, primarily involving the position of the proton on the nitrogen atoms. The most stable tautomers are those that maintain the aromaticity of the pyrazole ring.[8] DFT calculations are exceptionally well-suited to determine the relative stabilities of these forms.

The potent electron-withdrawing nature of the CF3 group has a significant influence on tautomeric equilibrium. Studies have shown that electron-withdrawing groups tend to stabilize the C5-tautomer.[9] Therefore, for a 3-substituted trifluoromethylpyrazole, the 1H-3-(trifluoromethyl)pyrazole tautomer is expected to be the most stable form.

Caption: Standard DFT workflow for analyzing isomers.

Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for calculating the properties of a trifluoromethylpyrazole isomer using a computational chemistry package like Gaussian.

-

Molecule Building:

-

Construct the initial 3D structure of the desired isomer (e.g., 1H-3-trifluoromethyl-pyrazole) in a molecular editor like GaussView or Avogadro.

-

Ensure reasonable initial bond lengths and angles. Save the structure as a coordinate file (e.g., .xyz or .gjf).

-

-

Input File Preparation:

-

Create a text input file for the calculation. The header specifies the computational method, job type, and molecule details.

-

Line 1 (%chk): Defines the name of the checkpoint file for saving calculation data.

-

%chk=3-CF3-pyrazole_opt.chk

-

-

Line 2 (#): This is the route section, specifying the core commands.

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

#p: Enables printing of additional output.

-

B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set. [7] * Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Title Section: A brief, descriptive title for the calculation.

-

Molecule Specification: The charge (0 for neutral) and spin multiplicity (1 for a singlet state) followed by the atomic coordinates.

-

-

Execution and Analysis:

-

Submit the input file to the computational chemistry software.

-

Upon completion, verify that the optimization converged successfully.

-

Crucially, inspect the frequency calculation results. The absence of any imaginary frequencies confirms that the optimized structure is a true energetic minimum. [8]A single imaginary frequency indicates a transition state.

-

Extract key data from the output file: total electronic energy, optimized geometric parameters (bond lengths, angles), and electronic properties like HOMO/LUMO energies and dipole moment.

-

Structural and Electronic Property Analysis

Once stable geometries are obtained, a detailed comparison of the isomers can begin.

Geometric Parameters

The position of the CF3 group influences the geometry of the pyrazole ring. For instance, the C-C and C-N bond lengths adjacent to the substituted carbon will differ slightly between the 3-CF3 and 5-CF3 isomers due to varying electronic effects. These subtle structural changes can impact how the molecule fits into a protein's active site.

Electronic Properties and Reactivity Descriptors

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For pyrazoles, the region around the pyridine-like nitrogen (N2) is typically the most negative, indicating its role as a hydrogen bond acceptor. The N-H proton is a region of high positive potential, making it a hydrogen bond donor. The electron-withdrawing CF3 group creates a significant region of positive potential around it, influencing intermolecular interactions. [6]* Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. [5]The distribution of these orbitals shows where the molecule is most likely to donate or accept electrons in a reaction.

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electronic distribution. The carbon atom attached to the CF3 group will carry a significant positive charge, while the fluorine and nitrogen atoms will be negatively charged. [6][10]

Table 2: Representative Calculated Properties of Stable Isomers

| Property | 1H-3-CF3-pyrazole | 1H-5-CF3-pyrazole | Rationale and Implication |

| HOMO-LUMO Gap (eV) | ~5.6 | ~5.5 | A large gap indicates high electronic stability for both isomers. [5] |

| Dipole Moment (Debye) | ~2.5 | ~4.0 | The 5-CF3 isomer is significantly more polar, which can affect solubility and protein binding. |

| Mulliken Charge on C-CF3 | +0.75 | +0.72 | The carbon is highly electron-deficient, making it a potential site for nucleophilic attack. |

| Most Negative MEP (N2) | -0.04 a.u. | -0.03 a.u. | The N2 atom is a primary hydrogen bond acceptor site in both isomers. |

Application in Drug Development: A Case Study of COX-2 Inhibition

Trifluoromethylpyrazoles have been successfully investigated as anti-inflammatory agents that function by inhibiting cyclooxygenase (COX) enzymes. [11]Notably, some studies have found that 3-trifluoromethylpyrazole derivatives are more effective COX-2 inhibitors than their 5-trifluoromethylpyrazole counterparts. [11] Quantum chemical calculations can rationalize these findings:

-

Binding Conformation: DFT can be used to calculate the conformational energy penalty of the molecule adopting the specific geometry required to fit into the COX-2 active site. An isomer that can adopt the bioactive conformation with less strain is more likely to be a potent inhibitor.

-

Interaction Energies: By modeling the inhibitor within the active site (often using combined QM/MM methods), the specific interactions (hydrogen bonds, electrostatic interactions) can be quantified. The different dipole moments and MEPs of the 3-CF3 and 5-CF3 isomers will lead to different interaction strengths with key amino acid residues.

-

Electronic Matching: The electronic properties, such as the LUMO energy and distribution, can indicate the susceptibility of the pyrazole to engage in specific orbital interactions with the target protein, contributing to binding affinity.

Caption: Logic flow from computational prediction to experimental validation.

Conclusion

Quantum chemical studies, anchored by Density Functional Theory, provide an indispensable toolkit for researchers in drug development. By enabling a detailed, predictive analysis of the structural, energetic, and electronic properties of trifluoromethylpyrazole isomers, these computational methods allow for a rational, hypothesis-driven approach to molecular design. They can effectively distinguish between closely related isomers, predict their relative stabilities, and offer profound insights into the electronic features that govern their biological activity. Integrating these in silico techniques into the early stages of drug discovery saves valuable resources and significantly accelerates the journey toward identifying novel and more effective therapeutic agents.

References

- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. (2025). Benchchem.

- Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (2020). AIP Conference Proceedings.

- Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. (2025). Benchchem.

- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2025).

- Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025).

- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (2013). European Journal of Medicinal Chemistry.

- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Deriv

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). RSC Advances.

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). RSC Advances.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Journal of Molecular Structure.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.

- Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development. (2025). Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]

- 11. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group on the Pyrazole Ring: A Deep Dive into its Electronic Properties and Impact on Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Among the vast arsenal of chemical modifications, the introduction of a trifluoromethyl (CF₃) group stands out as a particularly impactful strategy.[2] The unique electronic nature of the CF₃ group, often termed a "super-substituent," dramatically alters the characteristics of the pyrazole ring, offering significant advantages in drug design.[3] These advantages include enhanced metabolic stability, increased lipophilicity, and modulated acidity, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[4] This guide provides an in-depth exploration of the electronic properties of the trifluoromethyl group on the pyrazole ring, detailing its influence on key molecular attributes and outlining experimental and computational methodologies for their characterization.

Fundamental Electronic Effects of the Trifluoromethyl Group

The profound impact of the trifluoromethyl group on the pyrazole ring stems from its powerful electron-withdrawing nature. This is primarily due to the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I). This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the pyrazole ring towards the CF₃ group.

While the inductive effect is dominant, the potential for hyperconjugation (a weak resonance-like effect) also exists. In this case, the C-F σ* antibonding orbitals can accept electron density from the adjacent π-system of the pyrazole ring. However, due to the high energy of the C-F σ* orbitals, this effect is generally considered to be minor compared to the potent inductive withdrawal.

The net result is a significant decrease in electron density within the pyrazole ring, particularly at the carbon atom to which the CF₃ group is attached. This electronic perturbation is the root cause of the observed changes in the molecule's physicochemical properties.

Caption: Dominant electronic effects of the CF₃ group on the pyrazole ring.

Impact on Physicochemical Properties

The strong electron-withdrawing nature of the trifluoromethyl group directly influences several key physicochemical properties that are critical for drug development.

Acidity (pKa)

The pKa of a molecule is a measure of its acidity. For the pyrazole ring, the N-H proton is weakly acidic. The introduction of a trifluoromethyl group significantly increases the acidity of this proton, resulting in a lower pKa value.[2] This is because the electron-withdrawing CF₃ group stabilizes the resulting pyrazolate anion by delocalizing the negative charge. A lower pKa means that the molecule will be more ionized at physiological pH, which can impact its solubility, membrane permeability, and interactions with biological targets.

| Compound | pKa | logP |

| Pyrazole | 2.49[5] | 0.26 - 0.33[4][5] |

| 3-Trifluoromethyl-1H-pyrazole | Significantly lower than pyrazole (estimated) | 1.2 (calculated for 1-methyl-3-(trifluoromethyl)-1H-pyrazole)[6] |

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The trifluoromethyl group is highly lipophilic, and its incorporation into the pyrazole ring generally leads to a substantial increase in the molecule's logP value.[3] This enhanced lipophilicity can improve a compound's ability to cross cell membranes and reach its target, but excessively high lipophilicity can also lead to poor solubility and increased metabolic clearance.

Spectroscopic Characterization

The presence of a trifluoromethyl group on a pyrazole ring gives rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The protons on the pyrazole ring will experience a downfield shift (to higher ppm values) due to the deshielding effect of the electron-withdrawing CF₃ group.

-

¹³C NMR: The carbon atom attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon will also be influenced by the strong electron-withdrawing nature of the substituent.

-

¹⁹F NMR: This is a powerful tool for characterizing trifluoromethylated compounds. The ¹⁹F NMR spectrum of a trifluoromethylpyrazole will typically show a singlet in the range of -60 to -70 ppm (relative to CFCl₃).[8][9] The exact chemical shift is sensitive to the electronic environment of the CF₃ group and can provide valuable structural information.[10][11]

Synthetic Strategies for Trifluoromethylated Pyrazoles

Several synthetic methodologies have been developed for the introduction of a trifluoromethyl group onto a pyrazole ring. Common strategies include:

-

Cycloaddition Reactions: [3+2] cycloaddition reactions between a trifluoromethyl-containing 1,3-dipole (such as a trifluoromethylated nitrile imine) and a suitable dipolarophile (like an alkyne or alkene) are a versatile approach.[12][13]

-

Condensation Reactions: The condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative is a classical and widely used method for constructing the pyrazole ring.[12]

-

Trifluoromethylation of Pre-formed Pyrazoles: Direct trifluoromethylation of a pyrazole ring can be achieved using various trifluoromethylating reagents, although regioselectivity can be a challenge.

Caption: Common synthetic routes to trifluoromethylated pyrazoles.

Experimental and Computational Workflows

A thorough understanding of the electronic properties of trifluoromethylated pyrazoles requires a combination of experimental measurements and computational modeling.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a trifluoromethylated pyrazole using potentiometric titration.

Materials:

-

Trifluoromethylated pyrazole sample

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl)

-

Deionized water

-

Methanol (or other suitable co-solvent if the sample has low water solubility)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a known amount of the trifluoromethylated pyrazole and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to prepare a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Place the sample solution in a beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Acidification (for acidic pyrazoles): If the pyrazole is expected to be acidic, add a small amount of 0.1 M HCl to lower the initial pH to around 2.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For more accurate results, a derivative plot (ΔpH/ΔV vs. V) can be used to pinpoint the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: logP Determination by Shake-Flask Method

This protocol describes the determination of the octanol-water partition coefficient (logP) using the classical shake-flask method.[14][15][16]

Materials:

-

Trifluoromethylated pyrazole sample

-

n-Octanol (pre-saturated with water)

-

Water (or buffer of desired pH, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the trifluoromethylated pyrazole in the pre-saturated n-octanol.

-